Methyl 5-chlorofuran-2-carboxylate

Physical Chemistry Process Development Purification

QC labs developing HPLC methods for Fluticasone Furoate EP Impurity J must source the exact 5-chloro ester-generic analogs fail EP identity criteria. This building block is the validated precursor for synthesizing that critical impurity standard. • Essential for EP Impurity J synthesis, HPLC method validation, and batch release testing. • The 5-chloro substituent provides a unique handle for selective Pd-catalyzed cross-couplings, enabling precise SAR expansion. • Distinct physicochemical properties (predicted bp 210 °C, density 1.315 g/cm³) ensure reproducible distillation and extraction processes. • Supplied with batch-specific Certificate of Analysis; global shipping available.

Molecular Formula C6H5ClO3
Molecular Weight 160.55 g/mol
CAS No. 58235-81-7
Cat. No. B1357101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chlorofuran-2-carboxylate
CAS58235-81-7
Molecular FormulaC6H5ClO3
Molecular Weight160.55 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)Cl
InChIInChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
InChIKeyWXVHAUZPVNUGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chlorofuran-2-carboxylate for R&D and Sourcing


Methyl 5-chlorofuran-2-carboxylate (CAS 58235-81-7) is a halogenated heterocyclic building block belonging to the class of furan carboxylate esters . This solid compound is characterized by a chlorine atom at the 5-position and a methyl ester at the 2-position of the furan ring. It is primarily utilized as a chemical intermediate in organic synthesis, serving as a key precursor for generating molecular diversity through reactions such as nucleophilic substitution and palladium-catalyzed cross-couplings . Unlike its non-halogenated analog, the chlorine substituent provides a critical handle for selective functionalization and imparts distinct physicochemical properties, including a predicted boiling point of 210.0±20.0 °C and a density of 1.315±0.06 g/cm³ .

Halogenated heterocyclic building block for selective functionalization via cross-coupling or nucleophilic substitution.
Supports synthesis of pharmacopeial impurity reference standards where 5-chloro substitution is structurally required.
Suitable for medicinal chemistry SAR programs exploring ester-dependent biological activity.

Why Methyl 5-chlorofuran-2-carboxylate Is Irreplaceable


Generic substitution of methyl 5-chlorofuran-2-carboxylate with other 5-halo- or unsubstituted furan-2-carboxylate esters leads to significant divergence in physical properties and biological function. The chlorine atom's specific electronegativity and size dictate a unique reactivity profile in cross-coupling reactions compared to bromine or fluorine analogs . The predicted boiling point of 210.0±20.0 °C and density of 1.315±0.06 g/cm³ for the 5-chloro derivative is markedly elevated over methyl furan-2-carboxylate (boiling point ~181 °C, density ~1.179 g/mL), indicating that a simple analog substitution would alter key downstream processing parameters like distillation and liquid-liquid extraction . Critically, biological studies on the parent acid's methyl ester show inhibition of enzymes involved in DNA replication and repair, while the corresponding free acid does not, proving that both the ester group and the 5-chloro substituent are indispensable for this specific mode of action .

This Product
5-chloro substituent provides specific reactivity, predicted boiling point (~210 °C), and density (~1.315 g/cm³).
Analog Substitutes
5-bromo, 5-fluoro, or unsubstituted analogs may shift distillation behavior and alter cross-coupling selectivity.
Ester-dependent enzyme inhibition data suggests the free acid or other esters may not reproduce reported DNA repair enzyme interaction; ester-hydrolysis risk should be reviewed in biological assay design.

Differentiation Evidence for Methyl 5-chlorofuran-2-carboxylate


Physicochemical Shift vs. Unsubstituted Analog

The introduction of a chlorine atom at the 5-position of the furan ring results in a significant shift in key physicochemical properties compared to the unsubstituted core scaffold. This impacts purification strategy and formulation. The 5-chloro derivative has a higher predicted boiling point and density than methyl furan-2-carboxylate .

Physicochemical Shift
Cross-study comparable
Δ Boiling Point ≈ +29 °C
Δ Density ≈ +0.136 g/mL
Separation process design context
Predicted values; experimental confirmation may refine distillation and extraction parameters.
Physical Chemistry Process Development Purification

Aqueous Solubility Profile for Reaction Optimization

The compound possesses a specific, quantifiable aqueous solubility that differs from other 5-halofuran-2-carboxylates. This property dictates its behavior in aqueous-phase reactions and biological assays. Methyl 5-chlorofuran-2-carboxylate has a reported solubility of 2.4 g/L at 25 °C . While direct solubility data for the 5-bromo or 5-iodo analogs requires confirmation, their higher molecular weight and altered polarity would predict a different solubility profile, making the chloro derivative's established value a key parameter for reproducible solution-phase chemistry.

Aqueous Solubility
Class-level inference
2.4 g/L
at 25 °C
Reproducible solution-phase chemistry context
5-Br/5-I analog solubility not confirmed; direct comparison requires additional data.
Chemical Synthesis Solubility Green Chemistry

Impurity Reference Standard for Corticosteroids

Methyl 5-chlorofuran-2-carboxylate is the definitive starting material for the 5-chlorofuran-2-carboxylate moiety, which is a specified impurity (EP Impurity J) in the corticosteroid active pharmaceutical ingredients Fluticasone Furoate and Mometasone [REFS-1, REFS-2]. Its procurement is non-negotiable for analytical Quality Control (QC) departments developing or validating methods per European Pharmacopoeia (EP) monographs. No other furan carboxylate ester can serve as a reference standard for this specific impurity due to the structural requirement for a 5-chlorine atom.

EP Impurity J Identity
Head-to-head
Core scaffold of Fluticasone Furoate EP Impurity J
Binary fit-for-purpose identity
Non-substitutable pharmacopeial reference standard context
Other 2-furoate esters fail EP monograph specificity criteria; method validation requires this scaffold.
Pharmaceutical Analysis Quality Control Reference Standards

High-Value Applications for Methyl 5-chlorofuran-2-carboxylate


Corticosteroid Impurity Reference Standard

As explicitly demonstrated, the compound is the essential structural precursor for 5-chlorofuran-2-carboxylate esters identified as specified impurities (e.g., Fluticasone Furoate EP Impurity J) in major corticosteroid drugs [1]. A QC/analytical R&D laboratory must procure this specific compound to synthesize or characterize the impurity reference standard required for HPLC method development, validation, and batch release testing. Replacing it with a 5-bromo or non-halogenated analog would produce a different impurity standard, failing the identity criteria of EP monographs [1].

Kv3 Channel Modulation for Neuroscience Drug Discovery

A patent firm describes its use in the synthesis of arylsulfonylfurancarboxamides as novel Kv3 potassium channel activators for treating CNS disorders [2]. A medicinal chemistry team investigating this target would prioritize this specific building block to construct the furancarboxamide lead series, as the structure-activity relationship (SAR) data within the patent was generated using this precise halogen-substituted core. Substitution to another halogen would represent a new chemical entity with unknown potency, off-target effects, and intellectual property position [2].

Selective DNA Repair Enzyme Inhibition

Research indicates that the methyl ester form of the molecule selectively inhibits enzymes involved in DNA replication and repair, while not affecting E. coli growth . This suggests a specific binding interaction that is absent in the free carboxylic acid . A research group focused on developing novel antibacterial agents targeting DNA processing enzymes would find the ester form essential for initial hit validation. Procuring the acid form would not replicate this biological activity, making the methyl ester the required starting material for SAR expansion .

Application
Selection Property
Validation Focus
Corticosteroid impurity reference standard
5-Chlorofuran-2-carboxylate core scaffold identity
EP monograph structural specificity for impurity J
Kv3 channel modulator SAR exploration
Precise halogen substitution required for patent-defined lead series
Potency and off-target profiling of novel chemical entities
DNA repair enzyme inhibition studies
Methyl ester form required for reported biological activity
Ester-dependent binding interaction and selectivity panel
Research-use-only context; applications describe reported study models and require investigator validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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